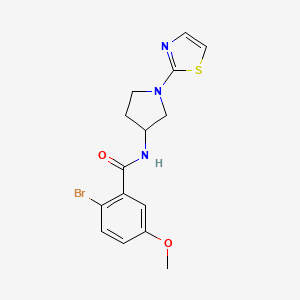
2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one” belongs to the class of organic compounds known as quinazolinones, which are polycyclic aromatic compounds containing a quinazoline moiety . The quinazoline moiety is a heterocyclic compound made up of two fused rings, a benzene ring and a pyrimidine ring. In this case, the quinazoline is substituted at the 2-position by a 2-chloro-6-fluorophenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazoline ring system, possibly through a condensation reaction of an appropriate anthranilic acid derivative with a suitable amine . The 2-chloro-6-fluorophenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline ring system, with the 2-chloro-6-fluorophenyl group attached at the 2-position . The presence of the chlorine and fluorine atoms would likely result in regions of high electron density around these atoms, which could influence the reactivity of the compound .Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the chlorine and fluorine atoms could make the phenyl ring more reactive towards electrophilic aromatic substitution reactions . Additionally, the carbonyl group in the quinazoline ring could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine and fluorine atoms could increase the compound’s polarity, potentially affecting its solubility in different solvents . The carbonyl group in the quinazoline ring could also participate in hydrogen bonding, which could influence the compound’s boiling and melting points .Future Directions
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O/c15-9-5-3-6-10(16)12(9)13-17-11-7-2-1-4-8(11)14(19)18-13/h1-7,13,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLGCVFNSELGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2958817.png)
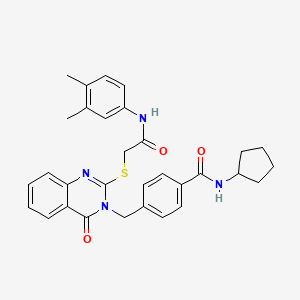
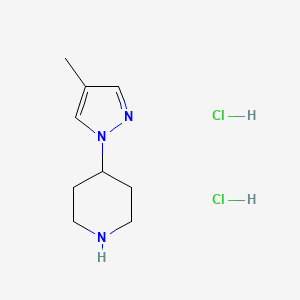
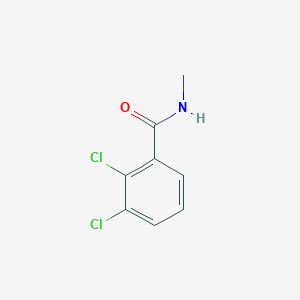


![Benzo[b]thiophene-3-ol, 4-methoxy-](/img/structure/B2958829.png)

![1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2958831.png)
![1-[(4-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2958832.png)
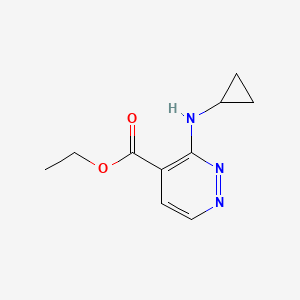
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2958837.png)
